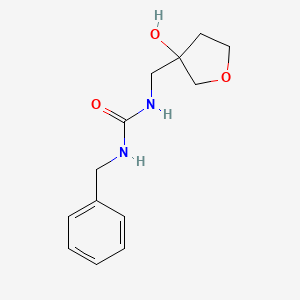

1-Benzyl-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

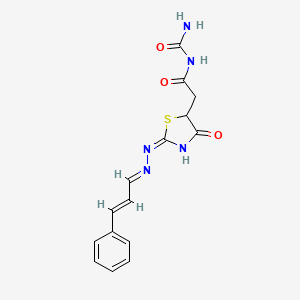

1-Benzyl-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea is a chemical compound with the molecular formula C13H18N2O3 . It is a product offered by several chemical suppliers .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea consists of a benzyl group, a urea group, and a 3-hydroxytetrahydrofuran-3-yl group . The exact spatial arrangement of these groups would require more detailed structural analysis such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

As mentioned earlier, reactions at the benzylic position are common in organic chemistry and can involve free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that 1-Benzyl-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea can undergo would depend on the reaction conditions and the presence of other reagents.Scientific Research Applications

Synthesis and Biochemical Evaluation

- Urea derivatives, including those with benzyl groups, have been synthesized and evaluated for their biochemical activities. For example, flexible ureas with various substituents have been assessed for antiacetylcholinesterase activity, optimizing pharmacophoric interactions (Vidaluc et al., 1995).

Inhibitors and Anticancer Agents

- Certain urea compounds have been identified as potent inhibitors, such as those targeting ROCK proteins, with modifications at the benzyl position affecting activity, demonstrating the significance of structural variations (Pireddu et al., 2012). Similarly, 1-Aryl-3-(2-chloroethyl) ureas have shown cytotoxicity against human adenocarcinoma cells, highlighting their potential as anticancer agents (Gaudreault et al., 1988).

Molecular Interactions and DNA Binding

- Urea derivatives have also been studied for their interactions with DNA, where Schiff-base ureas showed binding capabilities, suggesting applications in molecular biology and therapeutic research (Ajloo et al., 2015).

Material Science and Optical Properties

- The structural and electronic contributions of urea derivatives to hyperpolarizability have been explored, indicating their utility in developing materials with nonlinear optical properties (Sajan et al., 2006).

Safety And Hazards

properties

IUPAC Name |

1-benzyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-12(14-8-11-4-2-1-3-5-11)15-9-13(17)6-7-18-10-13/h1-5,17H,6-10H2,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKVACUYNGRTPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)NCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2681632.png)

![N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2681633.png)

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)